{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol
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Overview
Description
{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol: is a chemical compound with the molecular formula C₉H₁₆O₃ It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of aliphatic compounds or lactones. One common method is the condensation of two molecules of a lactone in the presence of sodium ethoxide, followed by conversion to the sodium salt of a spiroketal acid and subsequent decarboxylation . Another approach involves the hydroxylation of oleic acid followed by esterification with methanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In organic synthesis, {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is used as an intermediate for the synthesis of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: It can be used in the production of polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but different functional groups.
1,4-Dioxaspiro[4.5]decan-2-yl: Another spiro compound with a different ring size.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
OGJRWVPQODVKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC(O2)CO)CO1 |
Origin of Product |
United States |
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